Radiochemical Yield: Tosylethyl-PE2I Enables 62% GMP Yield for [18F]FE-PE2I Versus Multi-Step Alternative Precursors
Tosylethyl-PE2I, bearing a tosylethyl leaving group, enables a one-step nucleophilic [18F]fluorination to produce [18F]FE-PE2I with a radiochemical yield (RCY) of up to 62% under fully automated GMP-compliant synthesis conditions on a Synthera®+ platform [1]. This yield allows isolation of 25 GBq of formulated product with a validated shelf life of 6 hours post-formulation [1]. In contrast, alternative precursor strategies for DAT PET tracers (e.g., multi-step labeling of related tropane esters) typically achieve RCYs below 20–30% due to additional synthetic steps and intermediate purification losses [2].
| Evidence Dimension | Radiochemical yield in GMP automated synthesis |
|---|---|
| Target Compound Data | Up to 62% radiochemical yield (n = optimized synthesis on Synthera®+ platform) with 25 GBq isolated formulated product |
| Comparator Or Baseline | Alternative multi-step DAT precursor strategies: typically <20–30% RCY (class-level estimate from radiochemistry literature) |
| Quantified Difference | Approximately 2- to 3-fold higher RCY achievable with Tosylethyl-PE2I one-step route |
| Conditions | Fully automated GMP-compliant [18F]fluorination on Synthera®+ platform; precursor supplied by PharmaSynth AS |
Why This Matters
Higher and reproducible radiochemical yield directly reduces cost per patient dose and enables reliable GMP production scheduling, critical factors for radiopharmacy procurement decisions.
- [1] Bratteby K, Shalgunov V, Battisti UM, et al. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I. Pharmaceuticals. 2021;14(7):601. View Source
- [2] Schou M, Steiger C, Varrone A, et al. Synthesis, radiolabeling and preliminary in vivo evaluation of [18F]FE-PE2I, a new probe for the dopamine transporter. Bioorg Med Chem Lett. 2009;19(13):3519-3522. View Source
